molecular formula C18H12O2 B14691029 3-Fluorantheneacetic acid CAS No. 24827-02-9

3-Fluorantheneacetic acid

Cat. No.: B14691029
CAS No.: 24827-02-9
M. Wt: 260.3 g/mol
InChI Key: CBEXQVODXOMTBX-UHFFFAOYSA-N
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Description

3-Fluorantheneacetic acid is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a fluoranthene moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorantheneacetic acid typically involves the functionalization of fluoranthene. One common method includes the Friedel-Crafts acylation of fluoranthene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorantheneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Fluorantheneacetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex PAHs and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 3-Fluorantheneacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Fluoranthene: A parent compound with similar structural features but lacking the acetic acid group.

    Phenanthreneacetic acid: Another PAH derivative with an acetic acid group attached to a phenanthrene moiety.

Uniqueness: 3-Fluorantheneacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

24827-02-9

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

2-fluoranthen-3-ylacetic acid

InChI

InChI=1S/C18H12O2/c19-17(20)10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)18(15)16/h1-9H,10H2,(H,19,20)

InChI Key

CBEXQVODXOMTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CC(=O)O

Origin of Product

United States

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